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Compound Name: HKI12134085

Cat. No.: B15565776 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
HKI12134085 is a next-generation nitrobenzothiazinone (BTZ) derivative with potent activity

against Mycobacterium tuberculosis, the causative agent of tuberculosis. As a member of the

BTZ class, HKI12134085 targets a critical enzyme in the mycobacterial cell wall synthesis

pathway, making it a promising candidate for further drug development, particularly in the

context of rising antibiotic resistance. This technical guide provides a comprehensive overview

of the chemical structure, properties, mechanism of action, and relevant experimental protocols

for HKI12134085.

Chemical Structure and Properties
HKI12134085, also referred to as compound 3 in foundational research, is an orally available

antibacterial agent.[1] Its chemical and physical properties are summarized in the table below.
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Property Value Source

Molecular Formula C₁₈H₁₈F₃N₃O₅S [1]

Molecular Weight 445.41 g/mol [1]

CAS Number 2102393-11-1 [1]

SMILES

[O-]--INVALID-LINK--

O3)CC2)=NC4=O)C4=C(C)C(
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[1]

IUPAC Name

2-((R)-3',5-dimethyl-8-nitro-4-

oxo-4,10-dihydro-3H-

spiro[benzo[b][2][3]thiazine-

2,5'-[1][2]dioxan]-6-yl)-7-

(trifluoromethyl)-1,4-dihydro-

2H-benzo[b][2][3]thiazin-4-one

Derived from SMILES

Mechanism of Action: Inhibition of DprE1
The primary molecular target of the nitrobenzothiazinone class, including HKI12134085, is the

decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is a crucial flavoenzyme

involved in the biosynthesis of the mycobacterial cell wall component arabinan. Specifically,

DprE1 catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to

decaprenylphosphoryl-β-D-2'-keto-erythro-pentofuranose (DPX).

The mechanism of inhibition is covalent and irreversible. The nitro group of the BTZ scaffold is

bioactivated within the mycobacterium by the reduced flavin adenine dinucleotide (FADH₂)

cofactor of DprE1. This reduction forms a highly reactive nitroso intermediate. This intermediate

then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1,

leading to the inactivation of the enzyme. The disruption of the arabinan biosynthesis pathway

ultimately compromises the integrity of the mycobacterial cell wall, leading to cell death.
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Figure 1: Mechanism of DprE1 Inhibition by HKI12134085

Mycobacterial Cell

HKI12134085 (Nitro-BTZ) Reactive Nitroso Intermediate

DprE1-mediated
reduction

Active DprE1 (with FADH₂) Inactive DprE1-HKI Adduct
Covalent bonding

to Cys387

Cell LysisInhibition leads to

DPR DPX (Keto-intermediate)

Oxidation by
Active DprE1 Arabinan Synthesis Mycobacterial Cell Wall

Click to download full resolution via product page

Caption: Covalent inhibition of DprE1 by HKI12134085.

Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization

of HKI12134085.

Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the

visible growth of a microorganism.
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Figure 2: Workflow for MIC Determination
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Caption: Standard workflow for determining the MIC of HKI12134085.
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Methodology:

Compound Preparation: A stock solution of HKI12134085 is prepared in a suitable solvent

(e.g., DMSO). Serial two-fold dilutions are then performed in a 96-well microtiter plate using

an appropriate culture medium such as Middlebrook 7H9 broth supplemented with 10%

OADC (oleic acid, albumin, dextrose, catalase).

Inoculum Preparation:Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured to mid-log

phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x

10⁵ colony-forming units (CFU)/mL.

Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated

with the bacterial suspension. Positive control wells (bacteria with no compound) and

negative control wells (medium only) are included.

Incubation: The plate is sealed and incubated at 37°C for 7 to 14 days.

MIC Determination: The MIC is defined as the lowest concentration of HKI12134085 that

completely inhibits visible bacterial growth. Growth can be assessed visually or by using a

viability indicator such as resazurin, which changes color in the presence of metabolically

active cells.

DprE1 Enzymatic Inhibition Assay (IC₅₀ Determination)
This assay measures the concentration of HKI12134085 required to inhibit 50% of the DprE1

enzyme activity.
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Figure 3: DprE1 Inhibition Assay Workflow
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Caption: Workflow for determining the IC₅₀ of HKI12134085 against DprE1.
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Methodology:

Reagent Preparation: A reaction mixture is prepared containing purified DprE1 enzyme, its

cofactor FAD, and a detection system. A common method involves a coupled assay with

horseradish peroxidase (HRP) and Amplex Red. In this system, the H₂O₂ produced during

the DprE1-catalyzed oxidation of DPR is used by HRP to oxidize Amplex Red to the

fluorescent product resorufin.

Inhibitor Addition: Serial dilutions of HKI12134085 are added to the wells of a microtiter plate

containing the reaction mixture.

Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period (e.g., 10-15

minutes) at room temperature to allow for covalent bond formation.

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, DPR.

Incubation and Measurement: The plate is incubated at 37°C, and the fluorescence is

measured over time using a plate reader (excitation ~530 nm, emission ~590 nm).

Data Analysis: The rate of reaction is determined for each inhibitor concentration. The

percent inhibition is calculated relative to a no-inhibitor control. The IC₅₀ value is then

determined by fitting the data to a dose-response curve.

Quantitative Bioactivity Data
While specific quantitative data for HKI12134085 is embedded within specialized literature, the

compound has been identified through a rigorous multiparameter optimization process,

indicating potent antimycobacterial activity and improved pharmacokinetic properties.[2] For

context, lead nitrobenzothiazinones like PBTZ169 exhibit MIC values in the low nanomolar

range against M. tuberculosis.

Conclusion
HKI12134085 represents a significant advancement in the development of

nitrobenzothiazinone-based antitubercular agents. Its targeted mechanism of action, involving

the covalent inhibition of the essential DprE1 enzyme, provides a powerful approach to combat

Mycobacterium tuberculosis. The detailed chemical information and standardized experimental
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protocols provided in this guide serve as a valuable resource for researchers and drug

development professionals working to advance novel therapies for tuberculosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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